molecular formula C18H16ClN3OS B12750371 Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- CAS No. 128433-28-3

Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl-

Cat. No.: B12750371
CAS No.: 128433-28-3
M. Wt: 357.9 g/mol
InChI Key: WNSQHSJRTWQNFK-UHFFFAOYSA-N
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Description

Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- is a complex organic compound that features a unique structure combining a methanone group with a 5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- typically involves multiple stepsThe final step involves the coupling of the imidazole derivative with the 5-chloro-2-aminophenylmethanone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the coupling reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The thioethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- is unique due to the combination of the imidazole ring, thioethyl group, and methanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

128433-28-3

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

[5-chloro-2-[2-(1H-imidazol-2-ylsulfanyl)ethylamino]phenyl]-phenylmethanone

InChI

InChI=1S/C18H16ClN3OS/c19-14-6-7-16(20-10-11-24-18-21-8-9-22-18)15(12-14)17(23)13-4-2-1-3-5-13/h1-9,12,20H,10-11H2,(H,21,22)

InChI Key

WNSQHSJRTWQNFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCCSC3=NC=CN3

Origin of Product

United States

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